molecular formula C34H31ClN4O5 B1484429 Duocarmycin MA CAS No. 1613286-57-9

Duocarmycin MA

Cat. No. B1484429
CAS RN: 1613286-57-9
M. Wt: 611.1 g/mol
InChI Key: MZXQBIDDBQCHFP-OAQYLSRUSA-N
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Description

Duocarmycin MA is a member of the duocarmycins, a series of related natural products first isolated from Streptomyces bacteria . They are known for their extreme cytotoxicity and represent a class of exceptionally potent antitumor antibiotics . Duocarmycin MA is an antibody-drug conjugate (ADC) toxin . It is a DNA alkylating agent that binds in the minor groove . Duocarmycin MA can be used against multi-agent resistant cell lines .


Synthesis Analysis

Synthetic analogues of the DNA-alkylating cytotoxins of the duocarmycin class have been extensively investigated in the past 40 years . The molecular designs of synthetic duocarmycins have evolved from early SAR studies to modern applications for directed cancer therapy as prodrugs and ADCs in late-stage clinical development . Duocarmycins are a subset of potent antitumor antibiotics isolated from Streptomyces bacteria in the 1980s . They contain a 1,1a,2,3-tetrahydro-5H-cyclopropanindol-5-one that is responsible for cytotoxicity .


Molecular Structure Analysis

The molecular designs of synthetic duocarmycins have evolved from early SAR studies to modern applications for directed cancer therapy as prodrugs and ADCs in late-stage clinical development . This structure-based overview showcases the ingenious approaches to tune and target bioactivity, that continue to drive development of the elegant and powerful duocarmycin platform .

Scientific Research Applications

Structure-Activity Relationship (SAR) Studies

Duocarmycin MA, like other members of the duocarmycin class, has been the subject of extensive SAR studies . These studies have explored the relationship between the structure of the pharmacophore and its ability to alkylate DNA . The results of these studies have been used to develop simplified synthetic analogues, such as the cyclopropa-benz[e]indoles (CBIs), which retain the parent functionality but with greater chemical tractability .

Antibody-Drug Conjugates (ADCs)

Duocarmycin MA has also been used in the development of ADCs for cancer therapy . In this application, the drug is conjugated to a monoclonal antibody that targets a specific antigen expressed on the surface of cancer cells . This allows for the selective delivery of the drug to the tumor, further improving the therapeutic index . Several of these ADCs are in late-stage clinical development .

DNA Alkylation Studies

The duocarmycins, including Duocarmycin MA, are known to be irreversible DNA alkylators . They react after docking in the minor groove of the DNA helix . Biochemical research has shown how their site-selectivity for DNA alkylation depends on structural features and stereochemistry .

Synthetic Analogues Development

The high potency, unusual mechanism of bioactivity, and beautiful modularity of the structure-activity relationship (SAR) of Duocarmycin MA have driven the development of a broad range of synthetic analogues . These analogues have been pursued with a broad range of aims and applications .

Clinical Trials

Duocarmycin MA and its analogues have been the subject of numerous clinical trials . These trials have evaluated the safety, efficacy, and pharmacokinetics of these compounds in patients with various types of cancer .

Safety And Hazards

Safety measures for handling Duocarmycin MA include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

Synthetic analogues of the DNA-alkylating cytotoxins of the duocarmycin class have been extensively investigated in the past 40 years . The molecular designs of synthetic duocarmycins have evolved from early SAR studies to modern applications for directed cancer therapy as prodrugs and ADCs in late-stage clinical development . This structure-based overview showcases the ingenious approaches to tune and target bioactivity, that continue to drive development of the elegant and powerful duocarmycin platform . Current cancer preclinical and clinical research has been focused on combination trials . Several clinical trials in various tumor types are now underway to examine the potential ADC therapy, based on encouraging preclinical results .

properties

IUPAC Name

tert-butyl N-[4-[[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-6-yl]carbamoyl]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H31ClN4O5/c1-34(2,3)44-33(43)37-22-11-8-19(9-12-22)31(41)36-23-13-10-20-14-27(38-26(20)15-23)32(42)39-18-21(17-35)30-25-7-5-4-6-24(25)29(40)16-28(30)39/h4-16,21,38,40H,17-18H2,1-3H3,(H,36,41)(H,37,43)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXQBIDDBQCHFP-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C=C(N3)C(=O)N4CC(C5=C4C=C(C6=CC=CC=C65)O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C=C(N3)C(=O)N4C[C@H](C5=C4C=C(C6=CC=CC=C65)O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H31ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Duocarmycin MA

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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